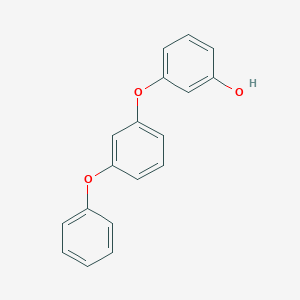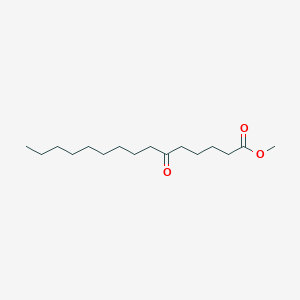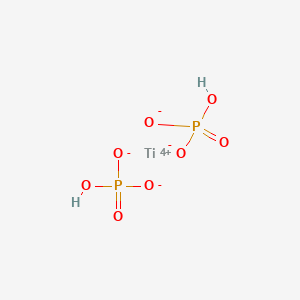
Titanium bis(hydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium bis(hydrogen phosphate) (TiP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TiP is a white crystalline powder that is insoluble in water and organic solvents. It has a molecular formula of Ti(HPO4)2 and a molecular weight of 284.88 g/mol. TiP is a promising material for various applications, including catalysis, ion exchange, and biomedicine.
Mecanismo De Acción
The mechanism of action of Titanium bis(hydrogen phosphate) is not fully understood. However, it is believed that Titanium bis(hydrogen phosphate) interacts with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrogen bonding interactions. Titanium bis(hydrogen phosphate) may also form a stable complex with metal ions, which can affect their biological activity.
Efectos Bioquímicos Y Fisiológicos
Titanium bis(hydrogen phosphate) has been shown to have low toxicity and biocompatibility, making it a promising material for biomedical applications. Titanium bis(hydrogen phosphate) has been studied for its effects on bone regeneration, where it has been shown to enhance osteoblast proliferation and differentiation. Titanium bis(hydrogen phosphate) has also been studied for its effects on cancer cells, where it has been shown to inhibit cell growth and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Titanium bis(hydrogen phosphate) has several advantages for use in lab experiments. It is stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental setups. Titanium bis(hydrogen phosphate) is also easy to synthesize and can be produced in large quantities. However, Titanium bis(hydrogen phosphate) has some limitations, including its low solubility in water and organic solvents, which can make it difficult to use in some experimental procedures.
Direcciones Futuras
There are several future directions for research on Titanium bis(hydrogen phosphate). In catalysis, Titanium bis(hydrogen phosphate) can be further studied for its potential as a catalyst for the synthesis of new fine chemicals. In biomedicine, Titanium bis(hydrogen phosphate) can be studied for its potential as a drug delivery system for targeted drug delivery. Titanium bis(hydrogen phosphate) can also be studied for its potential as a contrast agent for imaging techniques, such as magnetic resonance imaging (MRI). In materials science, Titanium bis(hydrogen phosphate) can be studied for its potential as a material for energy storage and conversion applications, such as batteries and supercapacitors.
Conclusion:
In conclusion, Titanium bis(hydrogen phosphate) is a promising material for various applications in science. Its unique properties make it suitable for use in catalysis, ion exchange, and biomedicine. Titanium bis(hydrogen phosphate) has low toxicity and biocompatibility, making it a promising material for use in biomedical applications. Further research is needed to fully understand the mechanism of action of Titanium bis(hydrogen phosphate) and to explore its potential for new applications in science.
Métodos De Síntesis
Titanium bis(hydrogen phosphate) can be synthesized by several methods, including sol-gel, hydrothermal, and precipitation methods. The sol-gel method involves the hydrolysis and condensation of titanium alkoxides in the presence of phosphoric acid. The hydrothermal method involves the reaction of titanium dioxide with phosphoric acid under high-temperature and high-pressure conditions. The precipitation method involves the reaction of titanium salt with phosphoric acid under controlled pH conditions.
Aplicaciones Científicas De Investigación
Titanium bis(hydrogen phosphate) has been extensively studied for its applications in various fields of science. In catalysis, Titanium bis(hydrogen phosphate) has been used as a catalyst for the synthesis of fine chemicals, such as esters, amides, and lactones. Titanium bis(hydrogen phosphate) has also been used as a catalyst for the conversion of biomass into biofuels. In ion exchange, Titanium bis(hydrogen phosphate) has been used as an adsorbent for the removal of heavy metals from wastewater. In biomedicine, Titanium bis(hydrogen phosphate) has been studied for its potential as a drug delivery system and as a bone substitute material.
Propiedades
Número CAS |
13772-30-0 |
|---|---|
Nombre del producto |
Titanium bis(hydrogen phosphate) |
Fórmula molecular |
H2O8P2Ti |
Peso molecular |
239.83 g/mol |
Nombre IUPAC |
hydrogen phosphate;titanium(4+) |
InChI |
InChI=1S/2H3O4P.Ti/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4 |
Clave InChI |
JWFYORYPRRVBPH-UHFFFAOYSA-J |
SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Ti+4] |
SMILES canónico |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4] |
Otros números CAS |
13772-30-0 |
Números CAS relacionados |
17017-57-1 (Parent) |
Sinónimos |
titanium bis(hydrogen phosphate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



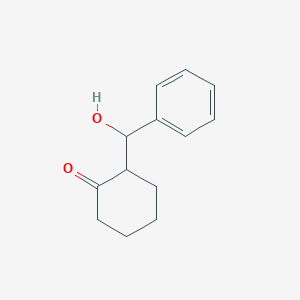
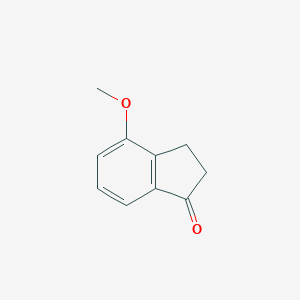
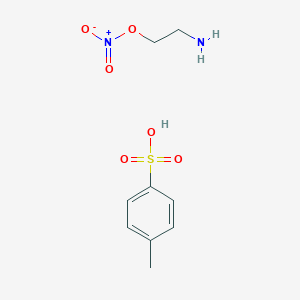
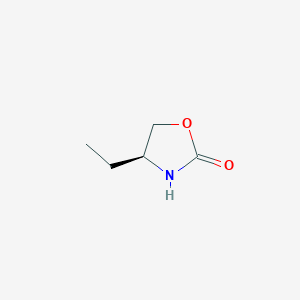

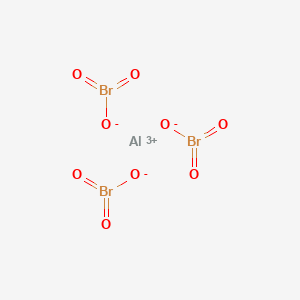
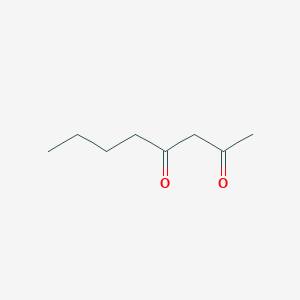
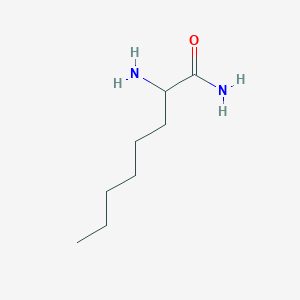
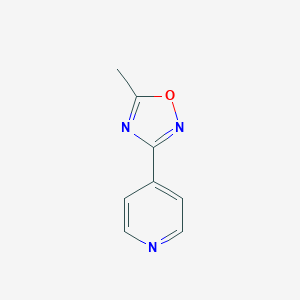
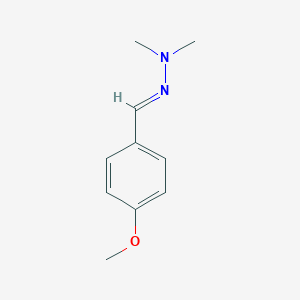
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
